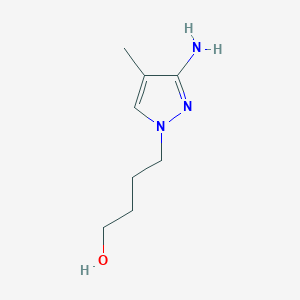
4-(3-Amino-4-methyl-1h-pyrazol-1-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Amino-4-methyl-1h-pyrazol-1-yl)butan-1-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an amino group at the 3-position and a methyl group at the 4-position of the pyrazole ring, along with a butanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Amino-4-methyl-1h-pyrazol-1-yl)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-4-methylpyrazole with butanal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of an acid or base catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Amino-4-methyl-1h-pyrazol-1-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
4-(3-Amino-4-methyl-1h-pyrazol-1-yl)butan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Amino-4-methyl-1h-pyrazol-1-yl)butan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The compound may also participate in electron transfer reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
3-Amino-4-methylpyrazole: Similar structure but lacks the butanol side chain.
4-Amino-1-methylpyrazole: Similar structure but with different substitution patterns.
1-Methyl-1H-pyrazol-4-amine: Another pyrazole derivative with different functional groups.
Uniqueness: 4-(3-Amino-4-methyl-1h-pyrazol-1-yl)butan-1-ol is unique due to its specific substitution pattern and the presence of the butanol side chain, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-(3-amino-4-methylpyrazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-7-6-11(10-8(7)9)4-2-3-5-12/h6,12H,2-5H2,1H3,(H2,9,10) |
InChI Key |
BGNMZXZMKGRQLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


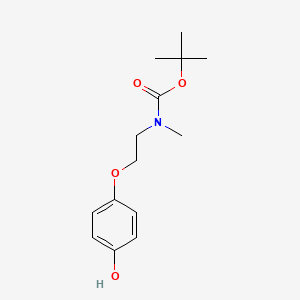
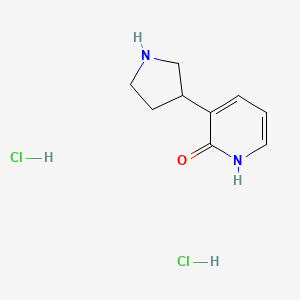
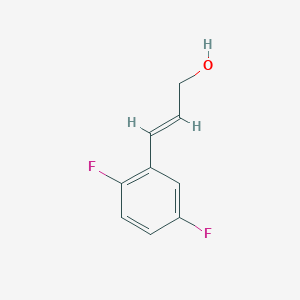
![3-(1h-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine](/img/structure/B15314342.png)
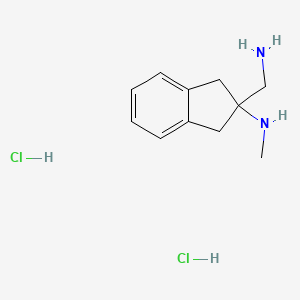
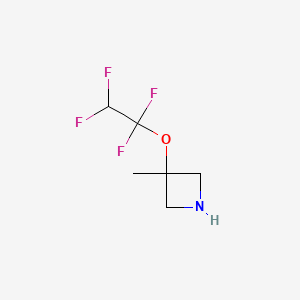
![tert-butyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate](/img/structure/B15314351.png)



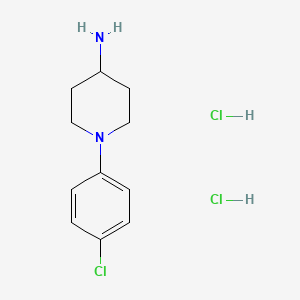

![2-{[1,1'-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B15314374.png)

